2-Bromo-1-phenylbutan-1-one
CAS No.: 73908-28-8
Cat. No.: VC2310737
Molecular Formula: C10H11BrO
Molecular Weight: 227.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73908-28-8 |
|---|---|
| Molecular Formula | C10H11BrO |
| Molecular Weight | 227.1 g/mol |
| IUPAC Name | 2-bromo-1-phenylbutan-1-one |
| Standard InChI | InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
| Standard InChI Key | NDHOJNYNXYLUCR-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)C1=CC=CC=C1)Br |
| Canonical SMILES | CCC(C(=O)C1=CC=CC=C1)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Bromo-1-phenylbutan-1-one consists of a phenyl group attached to a carbonyl (C=O), which is connected to a butane chain with a bromine atom at the second (alpha) position. Its molecular formula is C₁₀H₁₁BrO, differing from the pentanone analog (C₁₁H₁₃BrO) by one carbon atom in the alkyl chain .
Chemical Reactivity
As an α-bromoketone, this compound possesses reactive sites that make it valuable in organic synthesis:
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The carbonyl group serves as an electrophilic center
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The α-bromo substituent functions as an excellent leaving group in nucleophilic substitution reactions
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The phenyl ring provides opportunities for further functionalization
These reactive features contribute to its utility as a versatile building block in chemical synthesis, particularly for heterocyclic compounds and pharmaceutical intermediates.
Spectroscopic Characterization
Infrared Spectroscopy
Characteristic IR absorption bands for 2-Bromo-1-phenylbutan-1-one would likely include:
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Strong C=O stretching around 1680-1700 cm⁻¹
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C-Br stretching in the 500-600 cm⁻¹ range
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Aromatic C=C stretching around 1450-1600 cm⁻¹
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Aliphatic C-H stretching in the 2850-2950 cm⁻¹ region
Mass Spectrometry
The compound would be expected to show characteristic fragmentation patterns:
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Molecular ion peaks reflecting the isotope pattern of bromine (M⁺ and M+2⁺ with nearly equal intensity)
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Loss of bromine (M-Br)⁺
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Benzoyl fragment (C₇H₅O⁺) as a common fragment
Synthesis Methods
Direct Bromination of the Ketone
Based on synthetic methods for similar compounds, 2-Bromo-1-phenylbutan-1-one could be prepared through direct bromination of 1-phenylbutan-1-one (butyrophenone). This approach typically employs molecular bromine or N-bromosuccinimide (NBS) as the brominating agent .
Table 1: Potential Bromination Reaction Conditions
| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Expected Yield |
|---|---|---|---|---|
| Br₂ | CCl₄ or CH₂Cl₂ | Acid catalyst | 0-25°C | 70-85% |
| NBS | CCl₄ | Benzoyl peroxide | Reflux | 75-90% |
| CuBr₂ | Ethyl acetate | - | Room temperature | 65-80% |
Modified Sodium Bromide Method
Another potential synthetic route could be adapted from the method described for 2-Bromo-1-phenyl-pentan-1-one, using sodium bromide with hydrogen peroxide and hydrochloric acid. This method is particularly appealing for its use of more environmentally friendly reagents .
Proposed Synthesis Protocol:
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Add 1-phenylbutan-1-one and sodium bromide to a reaction flask
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Add 30% hydrochloric acid
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Slowly add hydrogen peroxide dropwise
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Allow reaction to proceed for 1-2 hours with monitoring
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After completion, separate layers and wash with saturated sodium carbonate and saline
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Dry and concentrate to obtain the product
The expected yield from this method would be approximately 90-95%, based on results reported for the pentanone analog .
Electrochemical Bromination
Drawing from advancements in electrochemical halogenation methods mentioned for related compounds, an electrochemical approach could potentially offer a greener alternative for synthesizing 2-Bromo-1-phenylbutan-1-one.
Applications in Research and Chemistry
As a Synthetic Intermediate
2-Bromo-1-phenylbutan-1-one serves as a valuable synthetic intermediate due to its reactive functional groups. The α-bromo ketone functionality enables various transformations:
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Nucleophilic substitution reactions leading to:
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Amino ketones through reaction with amines
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Hydroxy ketones via hydrolysis
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Thioethers through reaction with thiols
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Cyclization reactions to form:
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Heterocyclic compounds including pyrazoles, oxazoles, and thiazoles
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Five and six-membered ring systems with biological activity
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Cross-coupling reactions:
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Suzuki-Miyaura coupling to introduce aryl groups
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Sonogashira coupling for alkyne introduction
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Theoretical Research Value
The compound also holds value in theoretical and mechanistic studies:
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Investigation of stereoselective reactions
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Study of reaction mechanisms involving α-haloketones
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Exploration of structure-activity relationships in biological systems
Comparison with Structurally Related Compounds
Comparison with 2-Bromo-1-phenyl-pentan-1-one
2-Bromo-1-phenyl-pentan-1-one (CAS No. 49851-31-2) differs from our target compound by having an additional methylene group in the alkyl chain .
Table 2: Comparison of Butanone vs. Pentanone Derivatives
| Property | 2-Bromo-1-phenylbutan-1-one | 2-Bromo-1-phenyl-pentan-1-one |
|---|---|---|
| Molecular Formula | C₁₀H₁₁BrO | C₁₁H₁₃BrO |
| Molecular Weight | 227.10 | 241.12 |
| Physical State | Likely oily liquid | Yellow oily liquid |
| Synthetic Approach | Similar bromination methods | NaBr/H₂O₂/HCl method documented |
| Applications | Synthetic intermediate | Reagent in organic synthesis, pharmaceutical intermediate |
The shorter alkyl chain in 2-Bromo-1-phenylbutan-1-one would likely result in:
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Slightly higher reactivity of the α-bromo position
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Potentially different crystallization behavior
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Altered lipophilicity affecting biological membrane penetration
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Different interaction patterns with biological targets
Comparison with 2-Chloro-1-phenylbutan-1-one
2-Chloro-1-phenylbutan-1-one represents the chloro analog of our target compound, with the bromine atom replaced by chlorine.
Table 3: Comparison of Bromo vs. Chloro Derivatives
| Property | 2-Bromo-1-phenylbutan-1-one | 2-Chloro-1-phenylbutan-1-one |
|---|---|---|
| Leaving Group Ability | Higher (C-Br bond is weaker) | Lower (C-Cl bond is stronger) |
| Reactivity in Nucleophilic Substitution | Generally more reactive | Less reactive |
| Bond Length | Longer C-Br bond | Shorter C-Cl bond |
| Applications | Similar but potentially more reactive | Documented antimicrobial properties |
The difference in halogen atom affects several key properties:
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The C-Br bond is longer and weaker than the C-Cl bond, making bromides generally better leaving groups in nucleophilic substitution reactions
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The bromine atom is larger and more polarizable than chlorine, potentially affecting crystal packing and intermolecular interactions
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Different electronic effects on the carbonyl group may influence reactivity patterns
Comparison with 2-Bromo-1-(1-phenyl)ethanone
2-Bromo-1-(1-phenyl)ethanone, with spectroscopic data provided in the search results, represents a shorter chain analog of our target compound .
Table 4: Comparison with Shorter Chain Analog
| Property | 2-Bromo-1-phenylbutan-1-one | 2-Bromo-1-(1-phenyl)ethanone |
|---|---|---|
| Alkyl Chain | Butyl (4 carbons) | Methyl (1 carbon) |
| Physical State | Likely oily liquid | Solid (m.p. 49-50°C) |
| ¹H NMR | Complex pattern for butyl chain | Simpler spectrum with singlet at δ 4.46 ppm for CH₂Br |
| Steric Factors | Greater steric hindrance near reaction center | Less steric hindrance |
The extended alkyl chain in 2-Bromo-1-phenylbutan-1-one introduces:
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Increased lipophilicity
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Different steric environment around the reactive center
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Altered physical properties including melting/boiling points
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Different conformational flexibility
Research Challenges and Future Directions
Synthetic Optimization
Further research on 2-Bromo-1-phenylbutan-1-one could focus on:
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Developing greener synthetic methodologies with reduced environmental impact
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Improving stereoselectivity in the bromination step
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Scaling up synthesis for industrial applications
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Exploring catalytic approaches to enhance efficiency
Structural Modifications
Structure-activity relationship studies could investigate:
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The effect of substituents on the phenyl ring
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The influence of alkyl chain length on reactivity and biological activity
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The development of more stable analogs for specific applications
Analytical Methods
Advanced characterization techniques could be applied:
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X-ray crystallography to determine precise structural parameters
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Advanced NMR techniques for conformational analysis
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Computational studies to predict reactivity and properties
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